molecular formula C21H22N4O2S B2820431 3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 1042801-04-6

3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2820431
CAS No.: 1042801-04-6
M. Wt: 394.49
InChI Key: RBFOZBOUCJIRAF-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The thiadiazole ring plays a crucial role in its biological activity by interacting with various cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its potential antibacterial properties make it a valuable compound for further research and development .

Properties

IUPAC Name

3-benzamido-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-8-14(2)20-24-25-21(28-20)23-19(27)16-11-7-12-17(13-16)22-18(26)15-9-5-4-6-10-15/h4-7,9-14H,3,8H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFOZBOUCJIRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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